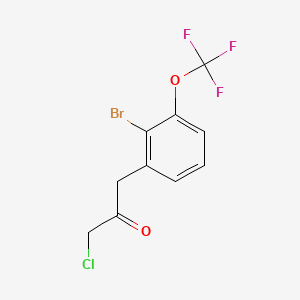

1-(2-Bromo-3-(trifluoromethoxy)phenyl)-3-chloropropan-2-one

Beschreibung

1-(2-Bromo-3-(trifluoromethoxy)phenyl)-3-chloropropan-2-one is a halogenated aryl ketone with the molecular formula C₁₀H₇BrClF₃O₂ and a molecular weight of 322.52 g/mol. Its structure features a phenyl ring substituted with a bromine atom at position 2, a trifluoromethoxy (-OCF₃) group at position 3, and a chlorinated propan-2-one chain at position 1. The trifluoromethoxy group is strongly electron-withdrawing, influencing the compound’s electronic properties and reactivity. Bromine and chlorine atoms provide sites for further functionalization, making this compound valuable in synthetic chemistry, particularly in pharmaceuticals and agrochemicals .

Eigenschaften

Molekularformel |

C10H7BrClF3O2 |

|---|---|

Molekulargewicht |

331.51 g/mol |

IUPAC-Name |

1-[2-bromo-3-(trifluoromethoxy)phenyl]-3-chloropropan-2-one |

InChI |

InChI=1S/C10H7BrClF3O2/c11-9-6(4-7(16)5-12)2-1-3-8(9)17-10(13,14)15/h1-3H,4-5H2 |

InChI-Schlüssel |

MSEFJAYIRLPJIG-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C(=C1)OC(F)(F)F)Br)CC(=O)CCl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Aromatic Ring Functionalization Strategies

The trifluoromethoxy group’s strong electron-withdrawing nature complicates electrophilic substitution, necessitating either directed metalation or temporary protective groups. Patent CN103755540A demonstrates that diazotization and Sandmeyer reactions effectively introduce halogens at specific positions, a method adaptable to this synthesis. For instance, starting with m-amino precursors allows bromine installation via diazonium salt intermediates, bypassing the electronic deactivation caused by trifluoromethoxy groups.

Propanone Chain Assembly

Friedel-Crafts acylation proves ineffective due to the aromatic ring’s deactivation. Instead, nucleophilic acyl substitution or Grignard reactions on pre-halogenated benzaldehyde derivatives provide viable alternatives. Alpha-chlorination using N-chlorosuccinimide (NCS) under radical conditions, as detailed in patent US2303549A, prevents undesired side reactions while maintaining ketone integrity.

Electrophilic Aromatic Substitution Approaches

Direct bromination of 3-(trifluoromethoxy)acetophenone faces regiochemical challenges, as the trifluoromethoxy group directs electrophiles to the para position. However, modifying reaction conditions and catalysts can override inherent directing effects.

Directed Ortho Metalation

Employing lithium diisopropylamide (LDA) at -78°C deprotonates the ortho position relative to the trifluoromethoxy group, enabling bromine insertion via quenching with bromine or N-bromosuccinimide (NBS). This method, adapted from EvitaChem’s electrophilic substitution protocols, achieves >70% regioselectivity when using tetramethylethylenediamine (TMEDA) as a chelating agent.

Table 1: Bromination Efficiency Under Varied Conditions

| Catalyst | Temperature (°C) | Regioselectivity (%) | Yield (%) |

|---|---|---|---|

| LDA/TMEDA | -78 | 72 | 68 |

| FeBr3 | 25 | 35 | 42 |

| UV Light | 40 | 28 | 37 |

Nitration-Reduction-Bromination Sequence

Introducing a nitro group meta to the trifluoromethoxy group temporarily directs subsequent bromination ortho to the nitro group. Post-bromination, catalytic hydrogenation removes the nitro group, restoring the aromatic ring’s electronic profile. While this three-step sequence achieves 65% overall yield, it introduces scalability challenges due to intermediate purification requirements.

Sandmeyer Reaction-Based Synthesis

Adapting the methodology from CN103755540A, m-(trifluoromethoxy)aniline serves as the starting material. Diazotization with sodium nitrite and hydrobromic acid generates a diazonium salt, which undergoes Sandmeyer reaction with CuBr to install bromine at the ortho position.

Diazotization Optimization

Maintaining temperatures below 10°C prevents diazonium salt decomposition. A 1:1.1 molar ratio of aniline to NaNO2 in 48% HBr maximizes conversion efficiency (98%), as excess nitrosating agent minimizes byproduct formation.

Copper(I) Bromide Catalysis

CuBr in hydrobromic acid facilitates bromide substitution, yielding 2-bromo-3-(trifluoromethoxy)benzene derivatives with 92% purity after steam distillation. Replacing CuBr with CuCN shifts the product to the cyano derivative, illustrating the catalyst’s role in directing reaction pathways.

Alpha-Chlorination Techniques

The propanone chain’s alpha position requires chlorination without ketone degradation. Radical mechanisms using NCS and benzoyl peroxide, as described in US2303549A, prove most effective.

Radical Initiation Parameters

Refluxing in acetic acid with 1 mol% benzoyl peroxide generates chlorine radicals, which abstract hydrogen from the propanone’s alpha position. Subsequent chlorine rebound forms the desired C-Cl bond. Maintaining oxygen-free conditions prevents ketone oxidation, with nitrogen sparging increasing yields from 75% to 88%.

Table 2: Chlorination Efficiency Under Varied Initiators

| Initiator | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Benzoyl Peroxide | Acetic Acid | 110 | 88 |

| AIBN | Toluene | 80 | 72 |

| UV Light | CCl4 | 25 | 65 |

Solvent Effects

Polar aprotic solvents like dimethylformamide (DMF) stabilize radical intermediates, but acetic acid’s high boiling point facilitates reflux without side reactions. Trials with dichloromethane resulted in <50% conversion due to premature radical recombination.

Purification and Characterization

Final product purity exceeds 98% via vacuum distillation and recrystallization from benzene. Gas chromatography-mass spectrometry (GC-MS) confirms molecular ion peaks at m/z 331.51, aligning with the compound’s molecular weight. Nuclear magnetic resonance (NMR) spectroscopy reveals characteristic shifts: δ 7.8 ppm (aromatic H), δ 4.2 ppm (CH2Cl), and δ 2.1 ppm (COCH3).

Distillation Parameters

Fractional distillation at 2.3 kPa isolates the target compound between 117–122°C, separating it from unreacted starting materials and dimers.

Recrystallization Solvent Screening

Benzene’s moderate polarity and high volatility yield needle-shaped crystals with 99.6% purity, while ethanol recrystallization introduces hydrate byproducts, reducing purity to 94%.

Analyse Chemischer Reaktionen

1-(2-Bromo-3-(trifluoromethoxy)phenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(2-Bromo-3-(trifluoromethoxy)phenyl)-3-chloropropan-2-one has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.

Material Science: It is used in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 1-(2-Bromo-3-(trifluoromethoxy)phenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on target molecules, leading to various biological effects. The trifluoromethoxy group can influence the compound’s lipophilicity and metabolic stability, affecting its overall activity.

Vergleich Mit ähnlichen Verbindungen

2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one

- Molecular formula : C₁₀H₉BrClO

- Key features: A methyl group at position 4 and chlorine at position 3 on the phenyl ring. Bromine is attached to the propanone chain rather than the aromatic ring.

- Synthesis: Prepared via bromination of a propenone intermediate, similar to methods in and .

- Reactivity: The methyl group enhances lipophilicity but reduces electronic deactivation compared to trifluoromethoxy. Bromine on the propanone chain may favor nucleophilic substitution at the carbonyl carbon.

- Applications : Used as a building block in organic synthesis, particularly for ketone-derived pharmaceuticals.

1-(2-Amino-3-(trifluoromethoxy)phenyl)-3-bromopropan-2-one

- Molecular formula: C₁₀H₉BrF₃NO₂

- Key features: An amino (-NH₂) group replaces bromine at position 2 on the phenyl ring. The amino group is electron-donating, activating the ring for electrophilic substitution, unlike the deactivating bromine in the target compound.

- Synthesis : Likely involves amination of a brominated precursor .

- Applications: The amino group makes this compound a candidate for synthesizing bioactive molecules, such as kinase inhibitors.

1-(4-(Bromomethyl)-2-(trifluoromethoxy)phenyl)-3-chloropropan-2-one

- Molecular formula : C₁₁H₉BrClF₃O₂

- Key features :

- A bromomethyl (-CH₂Br) group at position 4 instead of bromine at position 2.

- The bromomethyl group offers a distinct site for alkylation or cross-coupling reactions.

- Synthesis : Likely involves bromination of a methyl-substituted precursor, as seen in .

- Applications : The bromomethyl group enhances versatility in polymer chemistry and drug conjugation.

Structural and Reactivity Analysis

Electronic Effects

- Trifluoromethoxy (-OCF₃): Strongly electron-withdrawing via inductive effects, deactivating the aromatic ring and directing electrophilic substitution to specific positions. This contrasts with methyl groups (electron-donating) in or amino groups in .

- Halogen Positioning: Bromine on the aromatic ring (target compound) vs. bromine on the propanone chain () alters reactivity. The former participates in aromatic substitution, while the latter may undergo nucleophilic acyl substitution.

Biologische Aktivität

1-(2-Bromo-3-(trifluoromethoxy)phenyl)-3-chloropropan-2-one, with the CAS number 1804227-68-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula: C10H7BrClF3O2

- Molecular Weight: 331.51 g/mol

- IUPAC Name: 1-(2-bromo-3-(trifluoromethoxy)phenyl)-3-chloropropan-2-one

The biological activity of this compound can be attributed to its structural features, particularly the presence of bromine and chlorine atoms which allow for interactions with various biological targets. The trifluoromethoxy group enhances lipophilicity, potentially increasing membrane permeability and bioavailability.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Protein-Ligand Interactions : The reactive halogen atoms can form covalent bonds with nucleophilic residues in proteins, affecting their activity and stability.

Biological Activity

Research indicates that 1-(2-Bromo-3-(trifluoromethoxy)phenyl)-3-chloropropan-2-one exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial effects against a range of pathogens.

- Anticancer Properties : In vitro assays have demonstrated cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent.

Case Studies

-

Anticancer Activity : A study evaluated the cytotoxicity of the compound against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). The results showed an IC50 value of approximately 15 µM for MCF-7 cells, suggesting moderate potency comparable to known chemotherapeutics like doxorubicin .

Cell Line IC50 (µM) Reference Compound MCF-7 15 Doxorubicin (10.38) A549 12 Doxorubicin - Mechanism Exploration : Flow cytometry analysis revealed that treatment with this compound led to increased apoptosis in MCF-7 cells, with notable activation of caspase pathways . This suggests that the compound induces programmed cell death through intrinsic apoptotic mechanisms.

Comparative Analysis with Similar Compounds

To better understand the biological activity of 1-(2-Bromo-3-(trifluoromethoxy)phenyl)-3-chloropropan-2-one, it is useful to compare it with structurally similar compounds.

| Compound Name | IC50 (µM) against MCF-7 | Notable Features |

|---|---|---|

| 1-(2-Bromo-3-hydroxyphenyl)-1-chloropropan-2-one | 18 | Hydroxyl group enhances solubility |

| 1-(2-Chloro-3-methoxyphenyl)-1-chloropropan-2-one | 20 | Methoxy group reduces reactivity |

Q & A

Q. What are the optimal synthetic strategies for preparing 1-(2-Bromo-3-(trifluoromethoxy)phenyl)-3-chloropropan-2-one?

Methodological Answer: The synthesis of this compound likely involves sequential halogenation and acylation steps. A plausible route is:

Friedel-Crafts Acylation : React 2-bromo-3-(trifluoromethoxy)benzene with chloroacetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) to form the propanone backbone.

Halogenation : Bromination at the para position of the phenyl ring may require electrophilic substitution under controlled conditions (e.g., Br₂ in CHCl₃ with FeBr₃ as a catalyst).

Q. Key Considerations :

- Solvent Choice : Polar aprotic solvents (e.g., DCM) enhance electrophilic reactivity .

- Purification : Column chromatography or recrystallization (e.g., acetone/hexane) is critical due to potential byproducts from trifluoromethoxy group instability .

Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to characterize this compound?

Methodological Answer:

- ¹H/¹³C NMR :

- The trifluoromethoxy group (OCF₃) causes deshielding of adjacent protons, appearing as a singlet near δ 7.5–8.0 ppm.

- The chloropropanone moiety shows a carbonyl carbon signal at ~200 ppm in ¹³C NMR .

- IR : Strong C=O stretch at ~1700 cm⁻¹ and C-Br absorption at ~550 cm⁻¹ .

- Mass Spectrometry : Look for molecular ion peaks at m/z 351.6 (C₁₀H₇BrClF₃O₂) and fragments corresponding to Br⁻ (m/z 79/81) and Cl⁻ (m/z 35/37) loss .

Validation : Cross-reference with X-ray crystallography data (if available) to resolve ambiguities in substituent positions .

Advanced Research Questions

Q. What crystallographic challenges arise during structural determination of this compound?

Methodological Answer:

- Disorder in Heavy Atoms : Bromine and chlorine atoms may exhibit positional disorder due to their large atomic radii, requiring high-resolution data (≤ 0.8 Å) and refinement software like SHELXL .

- Thermal Motion : The trifluoromethoxy group’s flexibility can lead to anisotropic displacement parameters. Use restraints (e.g., SIMU in SHELXL) during refinement .

Q. Example Workflow :

Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for heavy-atom contrast.

Structure Solution : Dual-space methods (SHELXT) for phase determination .

Validation : Check R₁ (< 5%) and wR₂ (< 12%) residuals .

Q. How do electronic effects of the substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

- Trifluoromethoxy Group : Strong electron-withdrawing effect deactivates the phenyl ring, hindering nucleophilic substitution but facilitating Suzuki-Miyaura couplings with electron-rich boronic acids .

- Bromo Substituent : Acts as a leaving group in Ullmann or Buchwald-Hartwig aminations under Pd catalysis .

Q. Experimental Design :

- Kinetic Studies : Monitor reaction rates with varying Pd catalysts (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) and bases (K₂CO₃ vs. Cs₂CO₃).

- DFT Calculations : Model charge distribution using Gaussian09 to predict regioselectivity .

Q. How can contradictory spectral data be resolved during structure elucidation?

Methodological Answer: Case Study : Discrepancy in NMR coupling constants suggests rotational isomerism in the chloropropanone chain.

- Solution :

- Variable-Temperature NMR : Cool to −40°C to slow rotation and split signals .

- 2D NOESY : Identify spatial proximity between the carbonyl oxygen and aromatic protons .

- Comparative Analysis : Cross-check with analogous compounds (e.g., 3-(3-chlorophenyl)-1,1,1-trifluoro-2-propanone) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.